(+)-Nicotine

概要

説明

Synthesis Analysis

Nicotine synthesis in plants involves the conversion of nicotinic acid (niacin) into nicotine through a series of enzymatic steps. In synthetic chemistry, several methods have been developed to synthesize nicotine and its derivatives, aiming at understanding its complex structure and biological activities. However, specific literature reviews on the synthesis of (+)-nicotine were not directly identified in the current search.

Molecular Structure Analysis

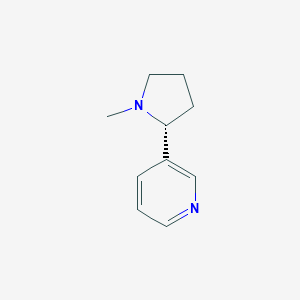

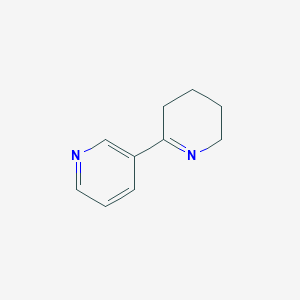

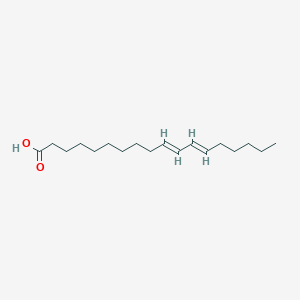

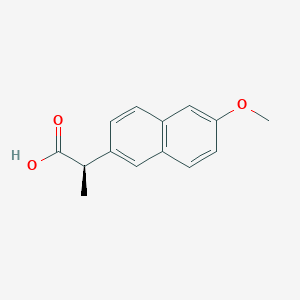

The molecular structure of nicotine consists of a pyridine and a pyrrolidine ring. This structure is crucial for its interaction with nicotinic acetylcholine receptors, where the nitrogen atoms play a key role in binding. The dual ring system of nicotine allows it to mimic the shape and electronic distribution of acetylcholine, facilitating its action as an agonist at nAChRs.

Chemical Reactions and Properties

Nicotine undergoes various chemical reactions, including oxidation and reduction. It is metabolically processed in the liver, primarily by the enzyme CYP2A6, to produce cotinine, which is further metabolized to trans-3'-hydroxycotinine. These metabolic pathways are significant for nicotine's clearance from the body and have implications for individual variability in nicotine addiction and treatment outcomes (Nakajima & Yokoi, 2005).

Physical Properties Analysis

Nicotine is a colorless to pale yellow oily liquid at room temperature, with a characteristic pungent odor and taste. It is highly soluble in water, alcohol, and ether. Its physical properties, including volatility and solubility, play a crucial role in its absorption and distribution in the body, affecting its pharmacokinetic profile.

Chemical Properties Analysis

Nicotine exhibits basic chemical properties due to the presence of a pyridine nitrogen, making it a weak base capable of forming salts with acids. This property is relevant for its storage and formulation in nicotine replacement therapies. Nicotine's chemical reactivity, including its susceptibility to oxidation, influences its stability and degradation.

References

- Nakajima, M., & Yokoi, T. (2005). Interindividual variability in nicotine metabolism: C-oxidation and glucuronidation. Drug Metabolism and Pharmacokinetics, 20(4), 227-235. Link to source.

科学的研究の応用

Therapeutic Applications : Nicotine has been explored for its potential therapeutic uses in treating several neurological disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996).

Medication Development for Nicotine Dependence : Research on nicotine addiction includes investigating novel compounds and new applications for existing medications, along with studying molecular, neural, and behavioral mechanisms of action (Morgan et al., 2010).

Psychopharmacology : Nicotine's psychopharmacological research spans molecular to clinical studies, impacting tobacco dependence prevention and treatment, as well as global regulatory policy (Henningfield et al., 2006).

Smoking Cessation : Nicotine is being developed as a medication to aid in smoking cessation and treat various medical diseases (Heishman et al., 1997).

Genetic Association Studies : An ontology-based computational representation supports interdisciplinary research in nicotine addiction, highlighting potential interactions and supporting statistical analysis and causal modeling (Thomas et al., 2009).

Behavioral Studies : Nicotine has complex effects on the central nervous system, influencing spontaneous activity in rats and conditioned behavior in mice (Bovet et al., 1967).

Nicotine Vaccination : Vaccination against nicotine is a concept for smoking cessation and potentially preventing nicotine addiction in minors (Wolters et al., 2014).

Neurobiology of Addiction : The neurobiology of nicotine addiction involves the functional interactions between dopamine- and GABA-dependent neural systems within the ventral tegmental area (VTA), mediating nicotine's psychological effects (Laviolette & Kooy, 2004).

fMRI in Smoking Cessation : Resting-state fMRI images can predict relapse in nicotine-dependent patients, with potential clinical applications (Tahmassebi et al., 2018).

Metabolism and Genetic Factors : Studies on nicotine metabolism and the identification of genetic factors contribute to understanding smoking behavior and improving treatment outcomes (Schievelbein, 1982; Lerman & Niaura, 2002).

作用機序

Target of Action

The primary target of (+)-Nicotine, also known as D-Nicotine, is the nicotinic acetylcholine receptor (nAChR), a type of ionotropic receptor. nAChRs are found in the central and peripheral nervous systems and play a crucial role in neurotransmission .

Mode of Action

(+)-Nicotine acts as an agonist at nAChRs, meaning it binds to these receptors and activates them. This binding opens the ion channel, allowing the flow of sodium and calcium ions into the neuron, and potassium ions out of the neuron . This ion movement depolarizes the neuron, creating an action potential that leads to the release of various neurotransmitters .

Biochemical Pathways

The activation of nAChRs by (+)-Nicotine affects several biochemical pathways. One of the most significant is the dopaminergic pathway, which is associated with reward and pleasure. The action potential triggered by (+)-Nicotine leads to the release of dopamine in the brain’s reward circuits, contributing to the addictive properties of nicotine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (+)-Nicotine are as follows:

- Absorption : Nicotine is readily absorbed through the skin, lungs, and gastrointestinal tract .

- Distribution : Once absorbed, nicotine quickly distributes throughout the body, easily crossing the blood-brain barrier .

- Metabolism : Nicotine is primarily metabolized in the liver by the enzyme cytochrome P450 2A6 .

- Excretion : The metabolites of nicotine are excreted in the urine .

These properties contribute to nicotine’s high bioavailability and rapid onset of action.

Result of Action

The molecular and cellular effects of (+)-Nicotine’s action include increased neurotransmitter release, altered neuron excitability, and changes in gene expression. These effects can lead to changes in mood, cognition, and behavior . Chronic use of nicotine can lead to desensitization and downregulation of nachrs, contributing to tolerance and dependence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Nicotine. For example, the presence of other substances, such as alcohol or certain medications, can affect nicotine metabolism and thereby influence its effects . Additionally, genetic factors, such as variations in the genes for nAChRs or metabolic enzymes, can influence individual responses to nicotine .

特性

IUPAC Name |

3-[(2R)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046351 | |

| Record name | D-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Nicotine | |

CAS RN |

25162-00-9 | |

| Record name | (+)-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25162-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42XNU684Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (+)-nicotine interact with the nervous system?

A: (+)-Nicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs) located throughout the central and peripheral nervous systems. [, , , , , , , ]

Q2: What are the downstream effects of (+)-nicotine binding to nAChRs?

A: Binding of (+)-nicotine to nAChRs leads to the opening of ion channels, allowing the flow of ions such as sodium and calcium. This depolarizes the neuron, leading to the release of various neurotransmitters, including dopamine, which contributes to the rewarding and addictive properties of nicotine. [, , , , ]

Q3: Can (+)-nicotine affect learning and memory?

A: Research suggests that acute nicotine administration can enhance hippocampus-dependent learning. Studies in mice have shown that nicotine can enhance contextual fear conditioning, a type of learning dependent on the hippocampus. This effect was not observed in mice lacking the c-Jun-N-Terminal Kinase 1 (JNK1), indicating its potential role in nicotine-mediated learning enhancement. []

Q4: Does (+)-nicotine influence the autonomic nervous system?

A: Yes, (+)-nicotine's interaction with the autonomic nervous system can impact heart rate dynamics, particularly during systemic inflammation. Studies in endotoxemic rats revealed that blocking the α7 nicotinic acetylcholine receptor (α7nACHR) further reduced heart rate variability and induced a febrile response. []

Q5: What is the molecular formula and weight of (+)-nicotine?

A5: The molecular formula of (+)-nicotine is C10H14N2, and its molecular weight is 162.23 g/mol.

Q6: Are there spectroscopic methods to identify (+)-nicotine?

A: Yes, techniques like mass spectrometry (MS) are utilized to identify and quantify (+)-nicotine in various matrices, including cigarette smoke and biological samples. []

Q7: Does (+)-nicotine possess any catalytic properties?

A7: The provided research does not focus on the catalytic properties of (+)-nicotine. Its primary role as a neurotransmitter receptor agonist is emphasized.

Q8: Have computational methods been applied to study (+)-nicotine and its interactions?

A8: While computational chemistry has been extensively used to study nAChRs and their interactions with ligands, the provided articles do not delve into specific simulations or QSAR models for (+)-nicotine.

Q9: How do structural modifications of (+)-nicotine affect its activity?

A: Research on Erabutoxin a (Ea), a sea snake toxin that also targets nAChRs, highlights the importance of specific amino acid residues for receptor binding and selectivity. While this research doesn't directly involve (+)-nicotine, it exemplifies how even minor structural alterations can significantly impact a molecule's interaction with nAChRs. []

Q10: What are some formulation strategies to improve (+)-nicotine's stability or bioavailability?

A10: The provided articles focus primarily on the pharmacological effects of (+)-nicotine and do not delve into specific formulation strategies.

Q11: How is (+)-nicotine absorbed, distributed, metabolized, and excreted in the body?

A: (+)-Nicotine is rapidly absorbed through various routes, including inhalation, oral mucosa, and transdermal. It is distributed widely in the body, metabolized primarily in the liver, and excreted mainly through urine. [, ]

Q12: What are some of the animal models used to study (+)-nicotine addiction and its effects?

A: Rodent models are commonly employed to investigate (+)-nicotine addiction. For example, rats performing tasks like the 5-choice serial reaction time task help researchers understand the impact of nicotine on impulsivity and reward-seeking behavior. []

Q13: What are some of the known toxic effects of (+)-nicotine?

A: (+)-Nicotine is a highly toxic substance, particularly at high doses. Acute toxicity can manifest as nausea, vomiting, dizziness, and in severe cases, seizures and respiratory failure. Chronic exposure is associated with various health issues, including cardiovascular diseases, respiratory diseases, and various cancers. [, , , ]

Q14: Are there specific drug delivery systems designed for (+)-nicotine?

A: Nicotine replacement therapies, such as patches, gum, and inhalers, utilize different drug delivery systems to provide controlled release and improve patient compliance during smoking cessation efforts. [, , ]

Q15: What analytical methods are used for (+)-nicotine detection and quantification?

A: Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS), is widely used for quantifying (+)-nicotine in biological samples like urine. This method allows for sensitive and specific measurement of nicotine levels. [, ]

Q16: How is (+)-nicotine analyzed in complex matrices like cigarette smoke?

A: Sophisticated analytical techniques are employed to analyze cigarette smoke, which is a complex mixture. This involves using techniques like gas chromatography coupled with mass spectrometry (GC-MS). Specific methods, like using polydimethylsiloxane (PDMS) packed sorption tubes, have proven effective in preconcentrating volatile and semi-volatile organic compounds, including nicotine, from air and gaseous samples. []

Q17: What are the environmental concerns associated with (+)-nicotine?

A: (+)-Nicotine, as a constituent of cigarette butts, poses significant environmental hazards. It leaches into the environment, contaminating soil and water sources. Its persistence in the environment and potential harm to aquatic life are areas of growing concern. []

Q18: What is the solubility of (+)-nicotine in different solvents?

A18: (+)-Nicotine is highly soluble in water and polar organic solvents such as ethanol and methanol. The research provided does not detail the specific solubility parameters in different solvents.

Q19: Are analytical methods for (+)-nicotine validated for accuracy, precision, and specificity?

A: Yes, analytical methods employed for quantifying (+)-nicotine in various matrices are rigorously validated for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. This ensures reliable and reproducible results. [, ]

Q20: What quality control measures are implemented in (+)-nicotine research and production?

A: Stringent quality control measures are crucial in (+)-nicotine research and, particularly, in the production of pharmaceutical-grade nicotine for nicotine replacement therapies. These measures include raw material testing, process control, stability testing, and analytical method validation. []

Q21: Can (+)-nicotine elicit an immune response?

A: While (+)-nicotine itself is not considered highly immunogenic, research is exploring the potential of using nicotine-based vaccines for smoking cessation. These vaccines aim to stimulate the immune system to produce antibodies against nicotine, thereby reducing its rewarding effects. []

Q22: Does (+)-nicotine interact with drug transporters in the body?

A: Yes, (+)-nicotine interacts with drug transporters, particularly those involved in its transport across the blood-brain barrier. For instance, it can inhibit the dopamine transporter (DAT), influencing dopamine levels in the brain. []

Q23: Can (+)-nicotine induce or inhibit drug-metabolizing enzymes?

A: Yes, (+)-nicotine is known to induce certain drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 (CYP) family. This induction can alter the metabolism of other drugs, potentially leading to drug interactions. []

Q24: Are there any viable alternatives or substitutes for (+)-nicotine in nicotine replacement therapies?

A: Currently, no FDA-approved alternatives or substitutes for (+)-nicotine are available in nicotine replacement therapies. Research continues to explore alternative approaches, including non-nicotine medications and behavioral therapies, for smoking cessation. [, ]

Q25: Are there efforts to address the environmental impact of (+)-nicotine waste, particularly cigarette butts?

A: Yes, there are ongoing efforts to mitigate the environmental impact of cigarette butts, which are a major source of (+)-nicotine pollution. These efforts include promoting biodegradable cigarette filters, encouraging responsible disposal, and developing technologies to recycle cigarette waste. []

Q26: What research infrastructure and resources are crucial for advancing (+)-nicotine research?

A26: Advanced research infrastructure, including well-equipped laboratories, access to animal models, and sophisticated analytical instruments (e.g., GC-MS, HPLC), are essential for conducting high-quality (+)-nicotine research. Additionally, collaboration between researchers from diverse fields, including pharmacology, neuroscience, toxicology, and environmental science, is crucial to address the multifaceted aspects of this compound.

Q27: What are some historical milestones in (+)-nicotine research?

A: Key milestones include the isolation and characterization of (+)-nicotine from tobacco, the discovery of nAChRs and their role in nicotine's effects, the development and widespread use of nicotine replacement therapies, and the growing understanding of the molecular mechanisms underlying nicotine addiction. []

Q28: How does (+)-nicotine research intersect with other scientific disciplines?

A: (+)-Nicotine research exemplifies cross-disciplinary collaboration. For instance, understanding its environmental impact requires collaboration between pharmacologists, environmental scientists, and toxicologists. Developing novel drug delivery systems for nicotine replacement therapies involves pharmaceutical scientists and engineers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)